molecular formula C18H15BrN2O3S B10981380 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B10981380
M. Wt: 419.3 g/mol
InChI Key: VTYPWNLTRNXJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide typically involves the reaction of 4-(4-bromophenyl)-thiazol-2-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-(4-bromophenyl)-thiazol-2-amine derivatives

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide stands out due to its unique combination of a thiazole ring and a dimethoxybenzamide moiety. This structure imparts specific biological activities that may not be present in other similar compounds. For example, the presence of the dimethoxy groups can enhance its solubility and bioavailability, making it a more effective therapeutic agent .

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C18H15BrN2O3S/c1-23-13-7-8-14(16(9-13)24-2)17(22)21-18-20-15(10-25-18)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,20,21,22)

InChI Key

VTYPWNLTRNXJNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.